Fmoc-D-Dbu(Boc)-OH
Overview
Description
Fmoc-D-Dbu(Boc)-OH: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid D-Dbu, which is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dbu(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-Dbu is first protected using the Boc group. This is usually achieved by reacting D-Dbu with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected using the Fmoc group. This is done by reacting the Boc-protected D-Dbu with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dbu(Boc)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HATU or EDC are used to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from these reactions are peptides or peptide derivatives, depending on the specific sequence and conditions used.
Scientific Research Applications
Fmoc-D-Dbu(Boc)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme functions.
Mechanism of Action
The mechanism of action of Fmoc-D-Dbu(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Comparison with Similar Compounds
Fmoc-D-Dbu(Boc)-OH: can be compared with other protected amino acids such as:
- Fmoc-D-Ala(Boc)-OH
- Fmoc-D-Val(Boc)-OH
- Fmoc-D-Leu(Boc)-OH
These compounds share similar protecting groups but differ in the amino acid backbone, which can influence their reactivity and applications.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering versatility and protection during the synthesis process. Its unique structure and properties make it an essential tool for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBFIUWYNXGCJ-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113251 | |
Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763102-80-3 | |
Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763102-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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